molecular formula C27H26ClN5O2S B282928 2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide

2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide

Cat. No. B282928
M. Wt: 520 g/mol
InChI Key: YIEDWAFOIICLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide is not well understood. However, it has been suggested that the compound may exert its effects by inhibiting various enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide has various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of bacterial growth, and neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide in lab experiments is its potential as a therapeutic agent for various diseases. However, a limitation is the lack of understanding of its mechanism of action, which hinders its development as a drug candidate.

Future Directions

For research on 2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as agriculture and environmental science.
In conclusion, 2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide is a chemical compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and optimize its synthesis method, which could lead to its development as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis method of 2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide involves the reaction of 4-(4-chlorophenylamino)-5-mercapto-4H-1,2,4-triazole-3-thiol with 4-(4-methylphenyl)-2-oxobutanenitrile in the presence of a base. The resulting product is then reacted with 2-chlorobenzoyl chloride to yield the final compound.

Scientific Research Applications

2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide has been studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and as a potential therapeutic agent for neurodegenerative diseases.

properties

Molecular Formula

C27H26ClN5O2S

Molecular Weight

520 g/mol

IUPAC Name

2-chloro-N-[4-[4-methyl-5-[1-(4-methylanilino)-1-oxobutan-2-yl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C27H26ClN5O2S/c1-4-23(26(35)30-19-13-9-17(2)10-14-19)36-27-32-31-24(33(27)3)18-11-15-20(16-12-18)29-25(34)21-7-5-6-8-22(21)28/h5-16,23H,4H2,1-3H3,(H,29,34)(H,30,35)

InChI Key

YIEDWAFOIICLSA-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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